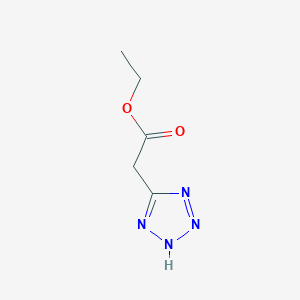

ethyl 2-(2H-tetrazol-5-yl)acetate

Übersicht

Beschreibung

ethyl 2-(2H-tetrazol-5-yl)acetate is a tetrazole derivative with the molecular formula C5H8N4O2 and a molecular weight of 156.14 g/mol . This compound is known for its role as a heterocyclic building block in various chemical syntheses. It has been studied for its effects on glutaminyl cyclase activity and is used as a starting reagent for the synthesis of other complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

ethyl 2-(2H-tetrazol-5-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with sodium azide, followed by cyclization with ammonium chloride . Another method includes the use of diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of ethyl 1H-tetrazole-5-acetate often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

ethyl 2-(2H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert ethyl 1H-tetrazole-5-acetate into other useful intermediates.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, ammonium chloride, and diphenyl phosphorazidate. Reaction conditions often involve controlled temperatures, specific solvents like xylenes, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various tetrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-(2H-tetrazol-5-yl)acetate serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives, including ethyl aryloxadiazolylacetates, which have potential applications in medicinal chemistry and materials science. The compound's ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing its utility in synthesizing complex organic molecules.

Medicinal Chemistry

Research indicates that tetrazole derivatives exhibit a wide range of biological activities, making them valuable in drug development. This compound has been explored for its potential therapeutic applications, particularly in the modulation of enzyme activities. For instance, it has been shown to influence glutaminyl cyclase activity, an enzyme involved in protein modification. This interaction suggests possible roles in treating diseases related to enzyme dysfunction.

The compound has demonstrated antimicrobial properties and has been studied for its effects on various biological targets. Case studies have highlighted that derivatives of this compound can inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells . These findings underscore the compound's potential as a lead structure for developing new antimicrobial or anticancer agents.

Data Tables

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tetrazole derivatives against bacterial strains. This compound was included as a precursor for synthesizing these derivatives. Results indicated significant inhibitory effects on Bacillus subtilis, suggesting its potential utility in developing new antimicrobial agents .

Case Study 2: Enzyme Modulation

Research focused on the interaction between this compound and glutaminyl cyclase revealed that modifications to the tetrazole ring could enhance binding affinity and selectivity towards this enzyme. These findings open avenues for designing specific inhibitors that may have therapeutic implications in treating conditions associated with altered enzyme activity.

Wirkmechanismus

The mechanism of action of ethyl 1H-tetrazole-5-acetate involves its interaction with specific molecular targets and pathways. For instance, it has been reported to affect the activity of glutaminyl cyclase, an enzyme involved in protein modification . The exact molecular pathways and targets can vary depending on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

ethyl 2-(2H-tetrazol-5-yl)acetate can be compared with other similar compounds, such as:

1H-Tetrazole-5-acetic acid: This compound shares a similar structure but lacks the ethyl ester group, which can influence its reactivity and applications.

5-(Ethylthio)-1H-tetrazole: This derivative has an ethylthio group instead of an ethyl ester, leading to different chemical properties and uses.

The uniqueness of ethyl 1H-tetrazole-5-acetate lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical syntheses and applications .

Biologische Aktivität

Ethyl 2-(2H-tetrazol-5-yl)acetate is a tetrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in medicine and research.

Overview of this compound

This compound is characterized by the presence of a tetrazole ring, which is known for its ability to interact with various biological targets. The compound has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities, as well as its role in biochemical research.

Mode of Action : Tetrazole derivatives, including this compound, exhibit a wide range of biological activities. They are believed to interact with various enzymes and receptors through non-covalent interactions, affecting multiple biochemical pathways.

Biochemical Pathways : The planar structure of this compound allows for stabilization of electrostatic repulsion among negatively charged ions, facilitating receptor-ligand interactions. It has been shown to influence the activity of enzymes such as glutaminyl cyclase, which is involved in protein modification.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that tetrazole derivatives possess significant antibacterial and antifungal properties. This compound has been explored for its potential to inhibit the growth of various pathogens .

- Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in vitro .

- Anti-inflammatory Effects : Some studies suggest that tetrazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by inflammation .

- Other Pharmacological Activities : this compound has also been linked to analgesic, anticonvulsant, antihypertensive, and hypoglycemic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Cytotoxicity Assays : A study assessed the cytotoxic effects of various tetrazole derivatives on human fibroblast cell lines using WST-1 assays. This compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition at low concentrations .

- Antimicrobial Testing : In vitro tests showed that this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(2H-tetrazol-5-yl)acetate, and how can reaction conditions influence regioselectivity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting 5-substituted tetrazoles with ethyl chloroacetate under basic conditions (e.g., K₂CO₃ or KOH) in refluxing acetone or ethanol . For example, in a reaction with 2-oxoindoline-3-ylidene derivatives, ethyl chloroacetate reacts at the tetrazole ring’s 5-position, requiring TLC monitoring and recrystallization from ethanol for purification . Regioselectivity challenges arise due to tetrazole tautomerism (1H vs. 2H forms), which can be mitigated by optimizing pH, solvent polarity, and temperature .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., ester C=O at ~1740 cm⁻¹, tetrazole C-N at ~1450 cm⁻¹) .

- ¹H/¹³C NMR : Confirms ester linkage (e.g., ethyl group signals at δ ~4.2 ppm for -OCH₂ and δ ~1.3 ppm for -CH₃) and tetrazole proton absence (due to tautomerism) .

- X-ray crystallography : Resolves tautomeric ambiguity. SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and ring conformation .

- LCMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 157.08 for C₅H₈N₄O₂) .

Q. How does pH stability impact experimental design for handling this compound?

The compound’s tetrazole moiety is stable across a broad pH range (2–12), enabling its use in aqueous and non-aqueous reaction systems . However, prolonged exposure to strongly acidic conditions (pH < 2) may protonate the tetrazole ring, altering reactivity. Buffered solutions (e.g., phosphate buffer at pH 7) are recommended for kinetic studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between spectroscopic and crystallographic data for tetrazole derivatives?

Discrepancies often arise from dynamic tautomerism in solution vs. static solid-state structures. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria and predict NMR chemical shifts. Comparing computed spectra with experimental data validates the dominant tautomer in solution, while X-ray structures resolve solid-state configurations .

Q. What strategies optimize the synthesis of this compound for scalability in medicinal chemistry?

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent alternatives .

- Workflow : Automated liquid handling systems can standardize azide-alkyne cycloaddition steps, reducing human error in tetrazole formation .

Q. How does this compound serve as a precursor in bioactive compound design?

The ester is a versatile intermediate for:

- Antimicrobial agents : Hydrazide derivatives (e.g., ethyl 2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl)acetohydrazide) show activity against S. aureus (MIC = 8 µg/mL) .

- Ionotropic glutamate receptor ligands : Trans-3-(1-carboxy-2-(2H-tetrazol-5-yl)ethyl)pyrrolidine-2-carboxylic acid derivatives modulate CNS receptors .

- COX inhibitors : Tetrazole-based hydrazones exhibit IC₅₀ values < 10 µM against COX-2 .

Q. Methodological Recommendations

Eigenschaften

IUPAC Name |

ethyl 2-(2H-tetrazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOHMNNTUFFTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337600 | |

| Record name | Ethyl 1H-tetrazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13616-37-0 | |

| Record name | Ethyl 1H-tetrazole-5-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1H-Tetrazole-5-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.